molecular formula C10H15NO B1527101 2-(tert-Butoxy)-4-methylpyridine CAS No. 57883-15-5

2-(tert-Butoxy)-4-methylpyridine

Cat. No.: B1527101
CAS No.: 57883-15-5
M. Wt: 165.23 g/mol
InChI Key: JXHLMXJCENWTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butoxy)-4-methylpyridine is an organic compound characterized by a pyridine ring substituted with a tert-butoxy group at the second position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)-4-methylpyridine typically involves the alkylation of 4-methylpyridine with tert-butyl alcohol in the presence of an acid catalyst. One common method includes the use of sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of pyridine N-oxides.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 2-(tert-Butylamino)-4-methylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(tert-Butoxy)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Comparison with Similar Compounds

    2-(tert-Butoxy)pyridine: Lacks the methyl group at the fourth position, which can significantly alter its reactivity and applications.

    4-Methylpyridine: Without the tert-butoxy group, it has different chemical properties and uses.

    2-(tert-Butylamino)-4-methylpyridine: A reduction product of 2-(tert-Butoxy)-4-methylpyridine, with distinct biological activities.

Uniqueness: this compound is unique due to the presence of both the tert-butoxy and methyl groups, which confer specific steric and electronic properties. These features make it particularly useful in selective organic transformations and as a precursor in the synthesis of complex molecules.

Properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-6-11-9(7-8)12-10(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHLMXJCENWTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718248
Record name 2-tert-Butoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57883-15-5
Record name 2-tert-Butoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butoxy)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(tert-Butoxy)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(tert-Butoxy)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(tert-Butoxy)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-(tert-Butoxy)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(tert-Butoxy)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.